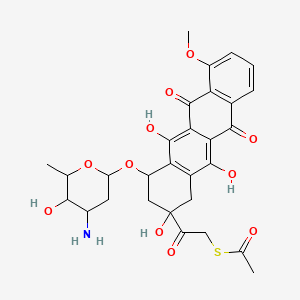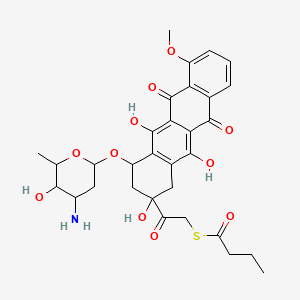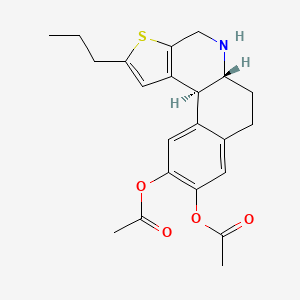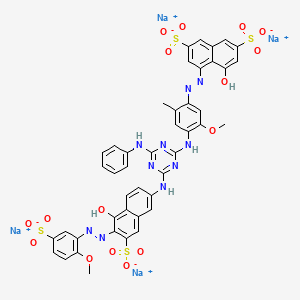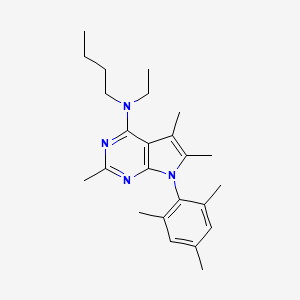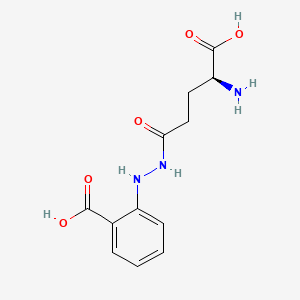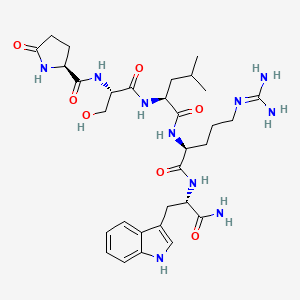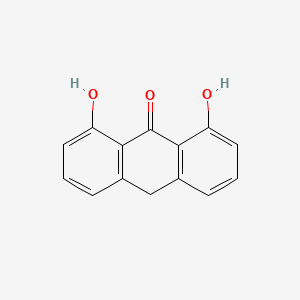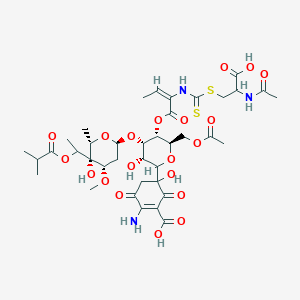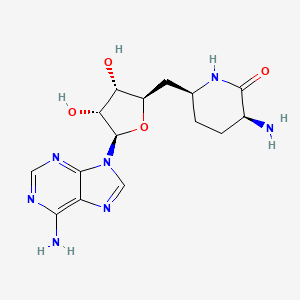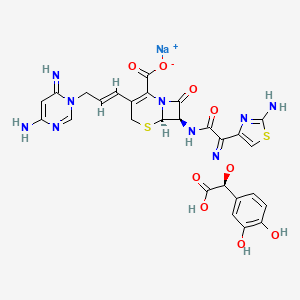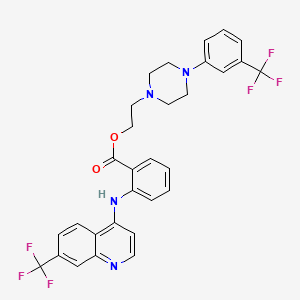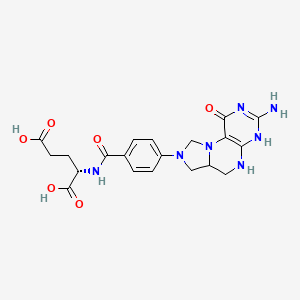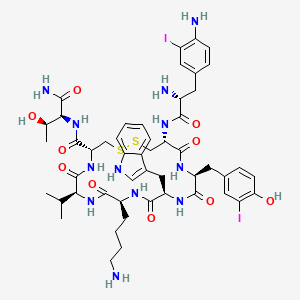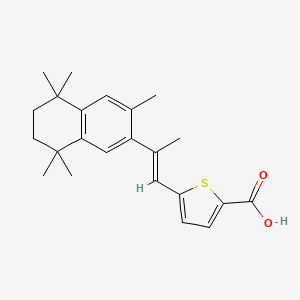
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGN-191659 is a Retinoid X Receptor (RXR) pan-agonist. RXR pan-agonists have been shown to modulate endothelial cell proliferation.
Scientific Research Applications
Mitogenic Effect and Hepatomegaly
- Mitogenic Effects on Liver : This compound, as a retinoid X receptor (RXR) agonist, was observed to cause hepatomegaly in rats without inducing hepatic necrosis. It was found to increase hepatocyte proliferation, indicating potential applications in liver regeneration and repair studies (Standeven et al., 1997).
Retinoid X Receptor Agonism and Modifications
- Structural Modifications and Biological Activity : Research into the effects of structural modifications in this compound on retinoid biological activity showed that geometric constraints are crucial for high biological activity, suggesting its utility in the development of new therapeutic agents (Dawson et al., 1989).
- Development of Retinoid X Receptor Selective Agonists : This compound's analogues have been studied for their selective agonism of RXR, indicating potential for targeted therapeutic applications in diseases like cutaneous T-cell lymphoma (Jurutka et al., 2013).
Synthesis and Structural Analysis
- Synthesis and Structure-Activity Relationships : Its synthesis and the relationships between its structure and biological activity have been explored, providing insights into the design of RXR-selective compounds for pharmacological applications (Boehm et al., 1994).
Modulation of Cell Proliferation
- Endothelial Cell Proliferation Modulation : Studies have shown that this compound and its analogues can inhibit basic fibroblast growth factor-induced endothelial cell proliferation, suggesting potential in angiogenesis-related research (Pakala & Benedict, 1999).
Potential in CNS Disease Treatment
- Central Nervous System Applications : Its partial agonist, labeled for PET imaging, was proposed for the treatment of CNS diseases like Alzheimer's and Parkinson's, based on its brain uptake and distribution, highlighting its potential in neurodegenerative disease research (Shibahara et al., 2017).
properties
CAS RN |
156691-86-0 |
|---|---|
Product Name |
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid |
Molecular Formula |
C23H28O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+ |
InChI Key |
QPAMXNZWXFZISY-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CC=C(S3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8--pentamethyl-2-naphthyl)propen-1-yl)-2-thiocarboxylic acid AGN 191659 AGN-191659 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



